molecular formula C21H21N3O3 B11453125 Methyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11453125
M. Wt: 363.4 g/mol
InChI Key: UPANWCDIDYHRAE-UHFFFAOYSA-N
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Description

Methyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with benzaldehydes using an oxidation agent such as sodium metabisulphite in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it a preferred method for laboratory synthesis.

Industrial Production Methods

In industrial settings, the production of benzimidazole derivatives can be scaled up using continuous flow reactors and microdroplet synthesis techniques. These methods enhance reaction rates and yields by utilizing electrostatically charged microdroplets generated using a nano-electrospray ion source . This approach allows for the efficient and rapid synthesis of the desired compounds without the need for additional catalysts or reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, leading to the disruption of microtubule formation and cell division . This mechanism is particularly relevant in the context of anticancer research, where the compound’s ability to inhibit cell proliferation is of significant interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyphenyl and dihydropyrimido[1,2-a]benzimidazole moieties contribute to its versatility in various applications, making it a valuable compound for scientific research.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H21N3O3/c1-4-27-15-9-7-8-14(12-15)19-18(20(25)26-3)13(2)22-21-23-16-10-5-6-11-17(16)24(19)21/h5-12,19H,4H2,1-3H3,(H,22,23)

InChI Key

UPANWCDIDYHRAE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC

Origin of Product

United States

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